molecular formula C13H18ClNO2 B2587707 Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride CAS No. 2377004-81-2

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride

Cat. No. B2587707
CAS RN: 2377004-81-2
M. Wt: 255.74
InChI Key: WWDZRXKCRRLYSW-LYCTWNKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

  • Enantiospecific Synthesis Researchers have employed this compound in enantiospecific synthesis, particularly in the production of carboxylic acids. For instance, Deschenaux et al. (1989) synthesized enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid using hydroxybutanoates, leading to tetrahydro-2H-pyranols with high enantiomeric excess.
  • Asymmetric Synthesis of Spiroketals EN300-7456807 plays a crucial role in the asymmetric synthesis of spiroketals. Meilert et al. (2004) converted 2,2’-methylenebis [furan] into a complex spiroketal with high stereo- and enantioselectivity. These synthesized compounds exhibited cytotoxicity against cancer cell lines.
  • Biocatalytic Procedure in Statin Synthesis Troiani et al. (2011) described a biocatalytic method for synthesizing a key lactonized statin side chain intermediate using EN300-7456807. This process was conducted in an aqueous medium, making it suitable for industrial applications.
  • Antifungal Properties Although not directly related to scientific synthesis, it’s worth noting that EN300-7456807 has been evaluated for its antifungal properties. Studies have explored extracts from golden shower leaves, fruit, and seeds, assessing their efficacy against fungal pathogens.
  • Neuroprotective Effects

    • N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a derivative of EN300-7456807 , has demonstrated neuroprotective effects. Extracted from Sideroxylon obtusifolium, a Brazilian folk medicine, NMP exhibits anti-inflammatory and anti-oxidative properties .
  • Other Chemical Reactions Beyond the mentioned applications, EN300-7456807 has been utilized in various chemical reactions, including the synthesis of tetrahydropyran derivatives as potential inhibitors for the SCFSKP2 E3 ligase complex.

properties

IUPAC Name

methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDZRXKCRRLYSW-LYCTWNKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride

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